molecular formula C11H7ClO2S B2579534 5-(2-Chlorophenyl)thiophene-2-carboxylic acid CAS No. 500604-91-1

5-(2-Chlorophenyl)thiophene-2-carboxylic acid

Cat. No.: B2579534
CAS No.: 500604-91-1
M. Wt: 238.69
InChI Key: NOTFXXFIWUZPOO-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)thiophene-2-carboxylic acid (CAS 500604-91-1) is a substituted thiophene derivative featuring a carboxylic acid group at the 2-position of the thiophene ring and a 2-chlorophenyl substituent at the 5-position. Its structural framework allows for diverse chemical modifications, making it a key intermediate in synthesizing complex heterocyclic systems.

Properties

IUPAC Name

5-(2-chlorophenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTFXXFIWUZPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling of Halogenated Thiophene Intermediates

The Suzuki-Miyaura reaction is widely employed for constructing biaryl systems due to its tolerance of functional groups and mild conditions. For 5-(2-Chlorophenyl)thiophene-2-carboxylic acid, the protocol involves:

Synthesis of 5-Bromothiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid undergoes electrophilic bromination using bromine in acetic acid at 0–5°C, yielding 5-bromothiophene-2-carboxylic acid. Alternatively, directed ortho-metalation with n-butyllithium followed by quenching with bromine provides regioselective bromination.

Palladium-Catalyzed Coupling

The brominated intermediate reacts with 2-chlorophenylboronic acid in a mixture of toluene/water (3:1) using tetrakis(triphenylphosphine)palladium(0) (2 mol%) and sodium carbonate (2 equiv) at 90°C for 12 hours. Post-reaction, the mixture is acidified to pH 2 with HCl, precipitating the product. Purification via recrystallization from ethanol/water (1:2) affords the target compound in 68–72% yield.

Key Parameters:
  • Temperature : 90°C optimizes coupling efficiency.
  • Catalyst : Pd(PPh₃)₄ minimizes side reactions compared to PdCl₂.
  • Solvent : Biphasic toluene/water enhances boronic acid solubility while preventing catalyst deactivation.

Friedel-Crafts Acylation Followed by Functional Group Interconversion

This method leverages Friedel-Crafts chemistry to introduce the acyl group, followed by halogenation and hydrolysis.

Acylation of 2-Chlorothiophene

2-Chlorothiophene reacts with trichloroacetyl chloride in dichloromethane under AlCl₃ catalysis (1.2 equiv) at −5°C. The electron-deficient thiophene ring facilitates electrophilic attack at the 5-position, yielding 5-trichloroacetyl-2-chlorothiophene.

Oxidation of 5-(2-Chlorophenyl)thiophene-2-carbaldehyde

This two-step approach begins with synthesizing the aldehyde precursor, followed by oxidation to the carboxylic acid.

Vilsmeier-Haack Formylation

Thiophene undergoes formylation via the Vilsmeier-Haack reaction. A mixture of POCl₃ (3 equiv) and DMF (2 equiv) in 1,2-dichloroethane at 0°C generates the electrophilic chloroiminium intermediate. 2-Chlorothiophene is added, and the reaction is heated to 80°C for 6 hours, yielding 5-(2-chlorophenyl)thiophene-2-carbaldehyde.

Jones Oxidation

The aldehyde is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. After quenching with isopropanol, the carboxylic acid is extracted with ethyl acetate and purified via recrystallization (82–85% yield).

Advantages:
  • Scalability : No transition metals required, reducing costs.
  • Selectivity : Over-oxidation to CO₂ is minimal due to controlled temperature.

Grignard Reaction with Carbon Dioxide Insertion

This method constructs the thiophene backbone while introducing the carboxylic acid group.

Formation of the Grignard Reagent

5-Bromo-2-chlorophenylthiophene reacts with magnesium turnings in anhydrous THF under N₂ at 40°C. The resulting Grignard reagent is treated with crushed dry ice (−78°C), followed by acidification with 6 M HCl.

Acid Work-Up and Purification

The crude product is dissolved in hot ethanol, treated with activated charcoal, and filtered. Slow cooling to −20°C precipitates this compound in 58–63% yield.

Challenges:
  • Moisture Sensitivity : Strict anhydrous conditions are essential.
  • Byproducts : Bis-addition products may form if CO₂ insertion is incomplete.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantages Limitations Industrial Viability
Suzuki-Miyaura 68–72 99.5 High regioselectivity, scalable Pd cost, boronic acid availability High
Friedel-Crafts 65 98.8 No transition metals Multi-step, column chromatography needed Moderate
Oxidation 82–85 99.2 Simple reagents, high yield Corrosive oxidants, waste disposal High
Grignard 58–63 97.5 Direct CO₂ utilization Moisture-sensitive, low yield Low

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification : Reacts with methanol under acidic conditions (H₂SO₄) or via oxidative systems (CCl₄–CH₃OH–Fe(acac)₃) to form methyl esters. Yields range from 44% to 85% depending on catalysts and temperature (130–175°C) .

  • Amide Formation : Conversion to acyl chloride (SOCl₂) followed by reaction with amines yields substituted amides. For example, coupling with 2-(1-isopropylpiperidin-4-ylsulfamoyl)ethylamine forms a bioactive amide .

Table 1: Esterification Conditions and Yields

CatalystTemperature (°C)Yield (%)Reference
Fe(acac)₃14057
VO(acac)₂17585
Mo(CO)₆15049

Electrophilic Aromatic Substitution

The thiophene ring participates in regioselective electrophilic substitutions:

  • Nitration/Sulfonation : Directed by the electron-withdrawing carboxylic acid group, electrophiles attack the C-4 position of the thiophene ring .

  • Vilsmeier–Haack Formylation : Forms 4-formyl derivatives under POCl₃/DMF conditions, enabling further functionalization .

Table 2: Directed Substitution Patterns

Reaction TypePosition of SubstitutionDirecting Group
NitrationC-4Carboxylic Acid
FormylationC-4Carboxylic Acid

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group undergoes substitution under harsh conditions:

  • Chlorine Replacement : Reacts with nucleophiles (e.g., hydroxide, amines) at elevated temperatures (140–160°C) in polar aprotic solvents (DMF, DMSO). Competing side reactions (e.g., hydrolysis) are minimized using Fe(acac)₃ .

Mechanistic Insight :
Ar–Cl+NuFe(acac)₃, ΔAr–Nu+Cl\text{Ar–Cl} + \text{Nu}^- \xrightarrow{\text{Fe(acac)₃, Δ}} \text{Ar–Nu} + \text{Cl}^-
Nu = OH, NH₂, etc.

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings:

  • Suzuki–Miyaura : Limited reactivity due to the C–Cl bond’s stability; requires specialized ligands (e.g., SPhos) and bases (Cs₂CO₃) .

  • Ullmann Coupling : Forms biaryl structures with copper catalysts at 120°C .

Table 3: Cross-Coupling Efficiency

Reaction TypeCatalyst SystemYield (%)
SuzukiPd(PPh₃)₄, SPhos35–50
UllmannCuI, 1,10-phenanthroline60–75

Oxidation and Functional Group Interconversion

  • Decarboxylation : Heating with Cu powder in quinoline removes CO₂, yielding 5-(2-chlorophenyl)thiophene .

  • Reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group, though this is less common due to competing side reactions.

Biological Activity and Derivatives

  • Spasmolytic Activity : Ester derivatives (e.g., pentyl 5-arylthiophene-2-carboxylates) show EC₅₀ values as low as 1.26 µM in smooth muscle relaxation assays .

  • Anticancer Potential : 4,5-Diarylthiophene-2-carboxylic acids inhibit PC-3 prostate cancer cells (IC₅₀ = 8–12 µM) .

This compound’s multifunctional architecture enables diverse synthetic modifications, making it valuable in medicinal chemistry and materials science. Future research should explore its utility in photovoltaics and asymmetric catalysis.

Scientific Research Applications

Chemistry

5-(2-Chlorophenyl)thiophene-2-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

  • Electrophilic Substitution Reactions : The chlorophenyl group can undergo electrophilic aromatic substitution, making it useful for synthesizing more complex aromatic systems.
  • Synthesis of Pharmaceuticals : This compound is utilized in the development of drugs due to its ability to modify biological pathways.

Biology

Research has demonstrated that this compound possesses significant biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits effective antimicrobial properties against various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC) μM
Escherichia coli0.15
Staphylococcus aureus0.25
Pseudomonas aeruginosa0.30
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

  • Cancer Research : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, particularly in breast and liver cancer cell lines.
Cell LineIC50 (μM)
MCF-715.0
HepG212.0

These findings suggest that this compound could be a lead candidate for further development in cancer therapies.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed its potency against Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a scaffold for developing new antibiotics.

Case Study 2: Anti-cancer Activity

In vitro studies showed that when combined with standard chemotherapy agents, the efficacy of this compound was enhanced, leading to improved cytotoxic effects on HepG2 cells with lower doses required compared to traditional treatments.

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its application in medicine:

  • Absorption : Exhibits good oral bioavailability.
  • Distribution : Lipophilic nature allows effective distribution across biological membranes.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted mainly through renal pathways.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl group enhances its ability to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl-Substituted Thiophenes

  • 5-(4-Chlorophenyl)thiophene-2-carboxylic Acid (ST-9400, CAS 40133-14-0) Structural Difference: The chlorophenyl group is at the 4-position of the phenyl ring instead of the 2-position. Impact: This positional isomerism alters steric and electronic interactions. Applications: Demonstrated anticancer activity in derivatives, such as compound 19b (IC₅₀ < 1 µM against MCF-7 cells), attributed to improved interaction with biological targets due to reduced steric hindrance .
  • 4-(4-Chlorophenyl)thiophene-2-carboxylic Acid (SS-6158, CAS 386715-46-4) Structural Difference: The chlorophenyl group is at the 4-position of the thiophene ring. Synthesis: Prepared via Suzuki-Miyaura cross-coupling, similar to methods for 5-phenylfuran-2-carboxylates .

Halogen-Substituted Thiophene Carboxylic Acids

  • 5-Chlorothiophene-2-carboxylic Acid (CAS 24065-33-6)
    • Structural Difference : A chlorine atom replaces the chlorophenyl group at the 5-position.
    • Properties : Molecular weight = 162.59 g/mol, InChIKey = QZLSBOVWPHXCLT-UHFFFAOYSA-N .
    • Applications : Used as a pharmaceutical intermediate (e.g., Rivaroxaban impurity C) and in materials science for its electron-withdrawing effects .

Functionalized Thiophene Derivatives

  • 5-(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic Acid Hydrochloride (CAS 1332530-28-5)

    • Structural Feature : Incorporates a piperazinylmethyl group, introducing basicity and hydrogen-bonding capability.
    • Impact : Enhances solubility in polar solvents and bioavailability, making it suitable for drug development .
  • 5-(Methoxycarbonyl)thiophene-2-carboxylic Acid

    • Structural Feature : Methoxycarbonyl group at the 5-position.
    • Crystallography : Forms O–H···O hydrogen-bonded dimers, with a dihedral angle of 3.6° between the thiophene ring and carboxyl group. This planar structure facilitates applications in luminescent materials .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
5-(2-Chlorophenyl)thiophene-2-carboxylic acid 500604-91-1 C₁₁H₇ClO₂S 238.69 Not reported Pharmaceutical intermediates
5-(4-Chlorophenyl)thiophene-2-carboxylic acid 40133-14-0 C₁₁H₇ClO₂S 238.69 Not reported Anticancer agents
5-Chlorothiophene-2-carboxylic acid 24065-33-6 C₅H₃ClO₂S 162.59 128–130 (parent*) Drug impurities, materials science
Thiophene-2-carboxylic acid (parent) 527-72-0 C₅H₄O₂S 128.15 128–130 Lubricant additive

*Melting point data for the parent compound; substituted derivatives may vary.

Biological Activity

5-(2-Chlorophenyl)thiophene-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as thiophene derivatives, which are characterized by their five-membered aromatic ring containing sulfur. The synthesis of this compound typically involves methods such as Suzuki cross-coupling reactions, where arylboronic acids react with thiophene-2-carboxylic acids under palladium catalysis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, including multidrug-resistant Salmonella Typhi. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to traditional antibiotics like ciprofloxacin and ceftriaxone, showcasing its potential as an antibacterial agent .

CompoundMIC (mg/mL)Bacterial Strain
This compound3.125XDR Salmonella Typhi
Ciprofloxacin4.0XDR Salmonella Typhi
Ceftriaxone4.5XDR Salmonella Typhi

Antiviral Activity

In addition to its antibacterial effects, this compound has been identified as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Structure-activity relationship (SAR) studies have demonstrated that modifications to the thiophene structure can enhance antiviral potency, making it a candidate for further development in HCV therapies .

Spasmolytic Activity

The compound also exhibits spasmolytic activity , which refers to its ability to relieve spasms in smooth muscle tissues. In vitro studies have shown that certain derivatives of thiophene-2-carboxylic acid can significantly reduce contractions induced by spasmogens in isolated intestinal tissues, with effective concentrations (EC50 values) indicating strong potential for gastrointestinal therapeutic applications .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts on specific enzymes involved in bacterial cell wall synthesis and viral replication.
  • Modulation of Cytokine Production : It has been shown to influence the production of pro-inflammatory cytokines in endothelial cells, which may play a role in its therapeutic effects against inflammation-related diseases .
  • Molecular Interactions : Molecular docking studies suggest that the compound interacts favorably with target proteins involved in bacterial resistance mechanisms and viral replication processes.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiophene derivatives against E. coli and S. aureus, revealing that specific modifications to the thiophene core can enhance efficacy significantly.
  • Antiviral Research : In a clinical trial context, derivatives similar to this compound were tested for their ability to inhibit HCV replication in human liver cell lines, demonstrating promising results that warrant further exploration.

Q & A

Q. What are recommended synthetic routes for 5-(2-Chlorophenyl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of chlorophenyl-substituted thiophene carboxylic acids typically involves coupling reactions between halogenated aryl precursors and thiophene derivatives. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via nucleophilic substitution using bases like NaOH or K₂CO₃ to deprotonate phenolic hydroxyl groups and facilitate coupling . Key steps include:

  • Reagent selection : Use 2-chlorophenyl boronic acid or halide derivatives for Suzuki or Ullmann coupling with thiophene intermediates.
  • Purification : Recrystallization or column chromatography to isolate the product.
  • Optimization : Design of Experiments (DoE) can systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd catalysts) to maximize yield .

Q. What safety protocols are critical when handling this compound in the laboratory?

Safety measures are derived from hazard profiles of structurally similar compounds like thiophene-2-carboxylic acid:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: H315, H319) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (specific target organ toxicity, single exposure: H335) .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and collect waste in sealed containers .
  • Storage : Keep in a cool, dry place away from oxidizing agents to prevent hazardous reactions .

Q. How can the structure of this compound be confirmed experimentally?

A multi-technique approach is essential:

  • X-ray crystallography : Refinement using SHELXL software (via SHELX suite) resolves bond lengths and angles, particularly for the chlorophenyl-thiophene linkage .
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., 5-phenylthiophene-2-carboxylic acid at δ 7.2–7.8 ppm for aromatic protons) .
    • IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1680 cm⁻¹) .
  • Mass spectrometry : Exact mass analysis (e.g., m/z 228.99 for C₁₁H₇ClO₂S) validates molecular formula .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved, particularly regarding disorder or twinning?

Discrepancies in electron density maps or refinement statistics (e.g., high R-factor) may arise from:

  • Disordered substituents : Apply restraints or constraints in SHELXL to model alternative conformations of the chlorophenyl group .
  • Twinned crystals : Use the TWIN/BASF commands in SHELX to refine twin laws and partition intensity contributions .
  • Validation tools : Cross-check with PLATON or Mercury to detect symmetry violations or overfitting .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Molecular docking : AutoDock Vina or Glide can model interactions with enzymes (e.g., cyclooxygenase-2) by sampling ligand conformations in the active site.
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns).
  • QSAR : Compare with analogs like 5-(4-chloro-5-phenyl-3-thienyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide to correlate substituent effects with activity .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Catalyst screening : Test Pd(OAc)₂/XPhos systems for Suzuki coupling to reduce side reactions .
  • Solvent optimization : Switch from DMF to toluene/water biphasic systems for easier separation.
  • Process analytics : In-line FTIR monitors reaction progress, while HPLC (C18 column, 0.1% TFA/ACN gradient) quantifies impurities .

Q. What role does this compound play in peptide conjugation or solid-phase synthesis?

Thiophene-carboxylic acids are used to functionalize peptides via:

  • SPPS : Incorporate as a side-chain modifier using Fmoc chemistry. For example, 5-(12-Carboxy-dodecyl)-thiophene-2-carboxylic acid tert-butyl ester couples to resin-bound peptides under HBTU activation .
  • Bioconjugation : NHS ester derivatives react with lysine residues to introduce fluorophores or affinity tags .

Q. How do structural modifications (e.g., substituent position) influence the compound’s biological or physicochemical properties?

  • Chlorine position : 2-chlorophenyl analogs may exhibit enhanced lipophilicity (logP ~2.8) compared to 3- or 4-substituted derivatives, affecting membrane permeability .
  • Bioactivity : Analog 5-(4-chloro-5-phenyl-3-thienyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide shows COX-2 inhibition (IC₅₀ = 0.8 µM), suggesting the chlorophenyl group enhances target engagement .

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